molecular formula C18H17ClN2O2S B12198696 3-[2-(4-Chlorophenoxy)ethoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene

3-[2-(4-Chlorophenoxy)ethoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene

Cat. No.: B12198696
M. Wt: 360.9 g/mol
InChI Key: FJLZDMRVTVUMBY-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenoxy)ethoxy]-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraene is a complex organic compound characterized by its unique structure, which includes a chlorophenoxy group, an ethoxy group, and a diazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chlorophenoxy)ethoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene typically involves multiple steps, starting with the preparation of the chlorophenoxy and ethoxy intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final diazatricyclo structure. Common reagents used in these reactions include chlorinating agents, ethoxylating agents, and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chlorophenoxy)ethoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-[2-(4-Chlorophenoxy)ethoxy]-8-thia-4,6-diazatricyclo[740

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenoxy)ethoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[2-(4-Chlorophenoxy)ethoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene stands out due to its specific structural features, such as the combination of the chlorophenoxy and ethoxy groups with the diazatricyclo framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

4-[2-(4-chlorophenoxy)ethoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H17ClN2O2S/c19-12-5-7-13(8-6-12)22-9-10-23-17-16-14-3-1-2-4-15(14)24-18(16)21-11-20-17/h5-8,11H,1-4,9-10H2

InChI Key

FJLZDMRVTVUMBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)OCCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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